molecular formula C13H15N3O5 B2855180 methyl 2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetate CAS No. 1005304-82-4

methyl 2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetate

Cat. No.: B2855180
CAS No.: 1005304-82-4
M. Wt: 293.279
InChI Key: TWBVBTKKNIYUMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetate is a heterocyclic compound characterized by its pyrido[2,3-d]pyrimidine core. The structure is complex, combining ethoxy and methyl ester functionalities, making it a unique scaffold for a wide array of scientific explorations.

Preparation Methods

Synthetic Routes and Reaction Conditions

This compound can be synthesized through a multi-step process involving the condensation of appropriate precursors. One typical method involves the reaction of ethyl acetoacetate with urea under acidic conditions to form the pyrido[2,3-d]pyrimidine core. Subsequent alkylation and esterification steps, under carefully controlled temperatures and pH, yield the final product. Key reagents include:

  • Ethyl acetoacetate

  • Urea

  • Alkylating agents

  • Acids and bases for pH control

Industrial Production Methods

On an industrial scale, the process is optimized for higher yield and efficiency. Utilizing continuous flow reactors and automated systems ensures consistent quality. Solvent recovery and waste minimization are critical components, aligning with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: Methyl 2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetate undergoes oxidation reactions typically with strong oxidizing agents like potassium permanganate.

  • Reduction: Reduction can be achieved using hydrogenation methods or by using hydride donors such as lithium aluminum hydride.

  • Substitution: Nucleophilic substitution reactions are possible, especially at positions activated by the ester group.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate, chromium trioxide.

  • Reduction: Hydrogen gas, lithium aluminum hydride.

  • Substitution: Sodium hydride, various alkyl halides.

Major Products

  • Oxidation yields carboxylic acid derivatives.

  • Reduction often produces corresponding alcohols.

  • Substitution can lead to a variety of alkylated or acylated products.

Scientific Research Applications

Methyl 2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetate has found applications across multiple fields:

  • Chemistry: Used as a building block for complex molecule synthesis.

  • Biology: Investigated for its potential as an enzyme inhibitor.

  • Medicine: Explored for anti-cancer properties due to its ability to interact with DNA synthesis pathways.

  • Industry: Utilized in the synthesis of specialty chemicals and intermediates.

Mechanism of Action

The compound exerts its effects by interacting with various molecular targets. In biological systems, it can inhibit enzymes involved in nucleic acid synthesis by mimicking natural substrates. This interaction disrupts normal cellular processes, offering potential therapeutic benefits in cancer treatment.

Comparison with Similar Compounds

Comparing methyl 2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetate with similar compounds:

  • Similar Compounds: Methyl 2-(5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetate, Ethyl 2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetate.

  • Uniqueness: The combination of ethoxy and methyl ester functionalities in this compound provides unique reactivity and biological activity not seen in its analogs. This uniqueness often translates to higher specificity in its applications.

So, there you have it—a deep dive into the world of this compound, touching on its synthesis, reactions, applications, and more. Anything else you'd like to explore about this fascinating compound?

Properties

IUPAC Name

methyl 2-(5-ethoxy-1-methyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O5/c1-4-21-8-5-6-14-11-10(8)12(18)16(7-9(17)20-3)13(19)15(11)2/h5-6H,4,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWBVBTKKNIYUMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=NC=C1)N(C(=O)N(C2=O)CC(=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.